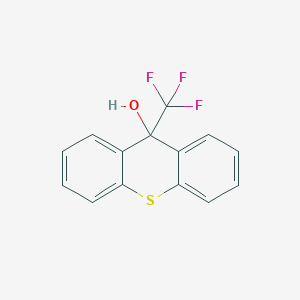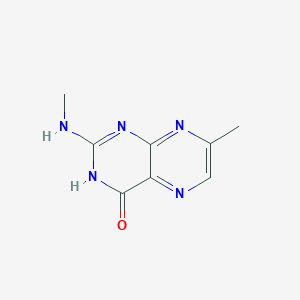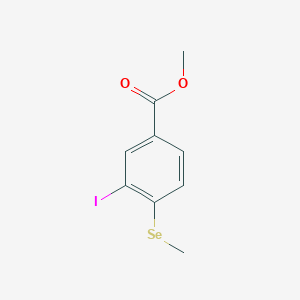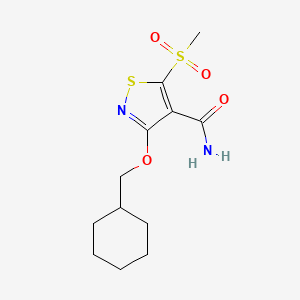![molecular formula C16H12Cl2N2O2 B12592312 1-[1-(2,4-Dichlorophenyl)ethyl]-1H-indazole-3-carboxylic acid CAS No. 875577-71-2](/img/structure/B12592312.png)
1-[1-(2,4-Dichlorophenyl)ethyl]-1H-indazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(2,4-Dichlorophenyl)ethyl]-1H-indazole-3-carboxylic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features an indazole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of the 2,4-dichlorophenyl group and the carboxylic acid functional group further enhances its chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 1-[1-(2,4-Dichlorophenyl)ethyl]-1H-indazole-3-carboxylic acid typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic aldehydes or ketones.
Introduction of the 2,4-Dichlorophenyl Group: This step involves the alkylation of the indazole core with 2,4-dichlorobenzyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-[1-(2,4-Dichlorophenyl)ethyl]-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorophenyl group, using nucleophiles such as amines or thiols.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts, forming esters.
Common reagents and conditions used in these reactions vary depending on the desired transformation and the specific functional groups involved.
Applications De Recherche Scientifique
1-[1-(2,4-Dichlorophenyl)ethyl]-1H-indazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[1-(2,4-Dichlorophenyl)ethyl]-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-[1-(2,4-Dichlorophenyl)ethyl]-1H-indazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-(2,4-Dichlorophenyl)ethyl-1H-imidazole: This compound shares the 2,4-dichlorophenyl group but has an imidazole core instead of an indazole core.
1-[2-Azido-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole: This compound features an azido group and an imidazole core, with similar antifungal activity.
N-(2,4-Dichlorophenyl)-1H-indazole-3-carboxamide:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
875577-71-2 |
|---|---|
Formule moléculaire |
C16H12Cl2N2O2 |
Poids moléculaire |
335.2 g/mol |
Nom IUPAC |
1-[1-(2,4-dichlorophenyl)ethyl]indazole-3-carboxylic acid |
InChI |
InChI=1S/C16H12Cl2N2O2/c1-9(11-7-6-10(17)8-13(11)18)20-14-5-3-2-4-12(14)15(19-20)16(21)22/h2-9H,1H3,(H,21,22) |
Clé InChI |
RQGZPGWKKBDKIE-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=C(C=C1)Cl)Cl)N2C3=CC=CC=C3C(=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-Acetylphenyl)-2-[(3-ethyl-2,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B12592232.png)

![[(4-{[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]amino}phenyl)methylidene]propanedinitrile](/img/structure/B12592243.png)



![6-Chloro-3-(3-phenoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12592278.png)

![2-{[5-(2-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12592284.png)
![1H-1,2,4-Triazole, 3,5-bis(1-methylethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12592305.png)

![1-[3-(4-Fluorophenyl)-3-oxopropyl]piperidin-4-one](/img/structure/B12592313.png)
![5-{[4-(Octyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12592324.png)

